N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide
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Overview
Description
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropane ring and multiple functional groups such as cyano, chloro, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl cyanide with 2-methyl-5-chloroaniline under basic conditions to form the intermediate compound.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a similar reagent.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its activity against certain diseases or conditions, particularly those where cyclopropane derivatives have shown efficacy.
Industry
In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide exerts its effects depends on its interaction with specific molecular targets. The presence of the cyano and chloro groups suggests potential interactions with enzymes or receptors that recognize these functional groups. The cyclopropane ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
Uniqueness
Compared to similar compounds, N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H16Cl2N2O |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H16Cl2N2O/c1-11-8-15(16(10-22)12-4-6-14(20)7-5-12)17(21)9-18(11)23-19(24)13-2-3-13/h4-9,13,16H,2-3H2,1H3,(H,23,24) |
InChI Key |
CRKZDVKLSHHJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2CC2)Cl)C(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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